Nifurthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

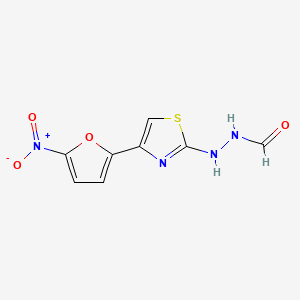

Nifurthiazole is a C-nitro compound and a member of furans.

2-(2-Formylhydrazino)-4-(5-nitro-2-furyl)thiazole can cause cancer according to an independent committee of scientific and health experts.

Biological Activity

Nifurthiazole, a compound belonging to the thiazole family, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound (chemical formula: C8H6N4O4S) is characterized by the presence of a nitro group and a thiazole ring, which contribute to its biological properties. The compound is classified as a possible carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), indicating that it may pose a risk of cancer in humans based on animal studies .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. It has been tested against resistant strains of Mycobacterium tuberculosis, demonstrating effective minimum inhibitory concentrations (MICs) ranging from 1.5 µM to 6.3 µM depending on the strain .

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through multiple pathways. For instance, it has shown promise in reducing cell viability in various cancer cell lines, including A431 and A549 cells. The compound's ability to induce apoptosis and inhibit cell migration is linked to its effects on signaling pathways such as AKT and ERK .

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against five resistant clinical strains of Mycobacterium tuberculosis. The results indicated that this compound had potent activity with MIC values as low as 1.5 µM against certain strains, highlighting its potential as an alternative treatment for resistant tuberculosis .

| Strain Type | MIC (µM) |

|---|---|

| INH-R1 | 3.2 |

| INH-R2 | 1.5 |

| RIF-R1 | 2.2 |

| RIF-R2 | 6.3 |

| FQ-R1 | 21.0 |

Anticancer Properties

In vitro studies have demonstrated that this compound can significantly reduce the proliferation of cancer cells. For example, in A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 80 |

| 2 | 60 |

| 4 | 40 |

Additionally, Western blot analyses confirmed that this compound treatment led to the downregulation of key proteins involved in cell survival and proliferation .

Properties

Key on ui mechanism of action |

THE METABOLIC ACTIVATION OF THESE COMPOUNDS HAS NOT BEEN REPORTED. IT APPEARS THAT THE ACTIVE MOIETY IS PROBABLY 5-NITRO-2-FURYL WHICH CAN BE ACTIVATED BY BIOLOGICAL REDUCTION OF THE NITRO TO HYDROXYLAMINO GROUP. NEVERTHELESS, IN SEVERAL EXAMPLES...THE SECOND HETEROCYCLIC RING CARRIED AN AMINO, HYDRAZINO, OR NITRO GROUP WHICH ARE EQUALLY AVAILABLE FOR ACTIVATION. THERE IS DIVERSITY OF CHEMICAL STRUCTURES LEADING TO CARCINOGENICITY INCLUDING THE IMIDAZOLE & TRIAZOLE STRUCTURES. ...THE CARCINOGENICITY OF THIS CLASS OF COMPOUNDS /APPEARS TO BE RELATED/ TO AN AMINO OR NITRO GROUP ATTACHED TO A SUITABLE HETEROCYCLE THAN MERELY TO THE POSSESSION OF A 2-NITROFURYL GROUP. /5-NITRO-2-FURYL DERIVATIVES/ |

|---|---|

CAS No. |

3570-75-0 |

Molecular Formula |

C8H6N4O4S |

Molecular Weight |

254.23 g/mol |

IUPAC Name |

N-[[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]amino]formamide |

InChI |

InChI=1S/C8H6N4O4S/c13-4-9-11-8-10-5(3-17-8)6-1-2-7(16-6)12(14)15/h1-4H,(H,9,13)(H,10,11) |

InChI Key |

DUWYZHLZDVCZIO-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NNC=O |

Color/Form |

BRIGHT YELLOW PLATES |

melting_point |

215.5 °C (DECOMP) |

Key on ui other cas no. |

3570-75-0 |

Pictograms |

Irritant; Health Hazard |

solubility |

SOL IN N-BUTANOL, DIMETHYL FORMAMIDE, DIMETHYL SULFOXIDE, ETHANOL & POLYETHYLENE GLYCOL |

Synonyms |

2-(4-(5-nitro-2-furyl)-2-thiazolyl)formic acid hydrazide 2-FNT nefurthiazole |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.